4-Methyl-4-phenylpentan-2-ol

Description

The exact mass of the compound 4-Methyl-4-phenylpentan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245167. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-4-phenylpentan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-4-phenylpentan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

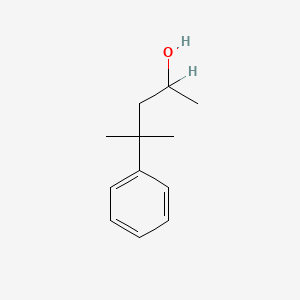

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-phenylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYQVRNLBAYSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883711 | |

| Record name | Benzenepropanol, .alpha.,.gamma.,.gamma.-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-93-0 | |

| Record name | 4-Methyl-4-phenyl-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-4,4-dimethyl-2-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2035-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, .alpha.,.gamma.,.gamma.-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, .alpha.,.gamma.,.gamma.-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4-phenylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PHENYLBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M44D8GBX7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Methyl-4-phenylpentan-2-ol

This guide provides a comprehensive technical overview of 4-methyl-4-phenylpentan-2-ol, a tertiary alcohol with applications in the fragrance and cosmetic industries. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and characterization of this compound, grounded in established chemical principles and methodologies.

Introduction

4-Methyl-4-phenylpentan-2-ol (CAS No. 2035-93-0) is a chiral organic compound that presents as a colorless to pale yellow liquid at room temperature.[1] Its molecular structure, featuring a phenyl group and a tertiary alcohol, contributes to its characteristic floral scent, making it a valuable ingredient in fragrance formulations.[2] Beyond its olfactory properties, this compound is also recognized for its potential as a safe and effective antibacterial agent in deodorant applications.[2] This guide will elucidate the primary synthetic route to 4-methyl-4-phenylpentan-2-ol, detail its physicochemical and spectral properties, and discuss its known applications.

Synthesis of 4-Methyl-4-phenylpentan-2-ol via the Grignard Reaction

The most direct and widely employed method for the synthesis of 4-methyl-4-phenylpentan-2-ol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. In this specific synthesis, methylmagnesium bromide (a Grignard reagent) reacts with 4-phenyl-2-pentanone.

Underlying Principles of the Grignard Reaction

The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbonyl carbon of 4-phenyl-2-pentanone is electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds in two key stages: the nucleophilic addition of the Grignard reagent to the ketone, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.

To ensure a successful reaction, it is imperative to conduct the synthesis under strictly anhydrous (water-free) conditions. Grignard reagents are highly basic and will react readily with any protic source, such as water, which would quench the reagent and reduce the yield of the desired product.[3]

Experimental Workflow: Grignard Synthesis

Caption: Experimental workflow for the Grignard synthesis of 4-Methyl-4-phenylpentan-2-ol.

Detailed Step-by-Step Protocol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl bromide (or methyl iodide)

-

4-phenyl-2-pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Add anhydrous diethyl ether to cover the magnesium. A solution of methyl bromide in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the magnesium has reacted. The resulting gray-black solution is the methylmagnesium bromide Grignard reagent.

-

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 4-phenyl-2-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Workup: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This will protonate the magnesium alkoxide intermediate and precipitate magnesium salts.

-

Extraction and Drying: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 4-methyl-4-phenylpentan-2-ol.[4][5]

Physicochemical and Spectral Properties

A comprehensive understanding of the physicochemical and spectral properties of 4-methyl-4-phenylpentan-2-ol is crucial for its characterization and quality control.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2035-93-0 | |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 132-133 °C at 17 Torr | |

| Density | 0.960 g/cm³ at 25 °C | |

| Refractive Index | 1.504 | |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are:

-

δ 7.2-7.4 (m, 5H): Aromatic protons of the phenyl group.

-

δ 3.8-4.0 (m, 1H): Methine proton at the C2 position (CH-OH).

-

δ 1.8-2.0 (m, 2H): Methylene protons at the C3 position (-CH₂-).

-

δ 1.6 (s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton can vary depending on concentration and solvent.

-

δ 1.3 (s, 6H): Methyl protons of the two methyl groups at the C4 position.

-

δ 1.2 (d, 3H): Methyl protons of the methyl group at the C2 position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The expected chemical shifts (δ) in ppm are:

-

δ 147-149: Quaternary aromatic carbon (C-ipso).

-

δ 128-129: Aromatic CH carbons (C-meta).

-

δ 126-127: Aromatic CH carbons (C-ortho).

-

δ 125-126: Aromatic CH carbon (C-para).

-

δ 68-70: Carbon bearing the hydroxyl group (C2).

-

δ 50-52: Methylene carbon (C3).

-

δ 38-40: Quaternary carbon (C4).

-

δ 29-31: Methyl carbons at C4.

-

δ 23-25: Methyl carbon at C2.[6]

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would include the loss of a methyl group (m/z = 163), loss of a water molecule (m/z = 160), and cleavage of the C2-C3 bond.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands:

-

Broad peak around 3400 cm⁻¹: O-H stretching of the alcohol.

-

Peaks around 3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

Peaks around 2850-2970 cm⁻¹: C-H stretching of the aliphatic groups.

-

Peaks around 1600 and 1495 cm⁻¹: C=C stretching of the aromatic ring.

-

Peak around 1100-1150 cm⁻¹: C-O stretching of the tertiary alcohol.

Potential Side Reactions and Purification Strategies

The primary side reaction of concern during the Grignard synthesis is the formation of biphenyl, which arises from the coupling of the Grignard reagent with any unreacted methyl bromide. This can be minimized by the slow addition of the alkyl halide during the formation of the Grignard reagent and by maintaining a moderate reaction temperature.[3]

Another potential side reaction is the enolization of the starting ketone, 4-phenyl-2-pentanone, by the Grignard reagent acting as a base. This would lead to the recovery of unreacted starting material after workup. Using a highly reactive Grignard reagent and low temperatures can help to favor the desired nucleophilic addition over enolization.

Purification of the final product is typically achieved through fractional distillation under reduced pressure.[4][5] This technique is effective for separating liquids with close boiling points and is well-suited for removing any unreacted starting materials or lower-boiling side products.[7]

Applications and Biological Activity

The primary application of 4-methyl-4-phenylpentan-2-ol is in the fragrance and cosmetic industries.[2] Its floral and green scent profile makes it a desirable component in perfumes and other scented products.

Of particular interest to the drug development community is its reported antibacterial activity. It is marketed as a safe and effective ingredient for deodorant applications, suggesting activity against common skin bacteria.[2] While detailed studies on its mechanism of action and spectrum of activity are not widely available in the public domain, its structural features may warrant further investigation for broader antimicrobial applications.

A search of publicly available toxicological databases did not yield specific in-vitro cytotoxicity data for 4-methyl-4-phenylpentan-2-ol. However, related compounds such as 4-methylpentan-2-ol have been shown to have low acute toxicity.[8] As with any chemical, appropriate safety precautions should be taken during handling.

Conclusion

4-Methyl-4-phenylpentan-2-ol is a valuable specialty chemical with established applications in the fragrance industry and emerging potential as an antibacterial agent. Its synthesis via the Grignard reaction is a robust and well-understood process. This guide has provided a detailed protocol for its synthesis, a comprehensive overview of its physicochemical and spectral properties, and a discussion of its current applications. For researchers and professionals in drug development, the antibacterial properties of this molecule may present an interesting starting point for further investigation and derivatization to explore novel therapeutic agents.

References

- EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals - Google P

-

4-methyl-4-phenyl-2-pentanol symdeo MPP (Symrise) - The Good Scents Company. (URL: [Link])

-

4-METHYLPENTAN-2-OL CAS N°: 108-11-2 - OECD. (URL: [Link])

-

Vetikon | C12H16O | CID 81898 - PubChem - NIH. (URL: [Link])

-

RIFM fragrance ingredient safety assessment, 4-methyl-2-pentanone, CAS Registry Number 108-10-1 - ScienceDirect. (URL: [Link])

- US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google P

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (URL: [Link])

-

Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (URL: [Link])

-

2-Methyl-4-phenyl-2-pentanol | C12H18O | CID 548005 - PubChem. (URL: [Link])

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

-

Fractional Distillation: Ethanol/Water Separation - YouTube. (URL: [Link])

-

Purification by fractional distillation | - ChemBAM. (URL: [Link])

-

Grignard Reaction - Unknown. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (URL: [Link])

-

Fractional distillation - Wikipedia. (URL: [Link])

-

The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one - Aroon Chande. (URL: [Link])

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol | CymitQuimica [cymitquimica.com]

- 2. 4-methyl-4-phenyl-2-pentanol, 2035-93-0 [thegoodscentscompany.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents [patents.google.com]

- 5. Purification [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fractional distillation - Wikipedia [en.wikipedia.org]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methyl-4-phenylpentan-2-ol

This guide provides a comprehensive technical overview of 4-Methyl-4-phenylpentan-2-ol (CAS No. 2035-93-0), a tertiary alcohol with applications as a synthetic intermediate and a functional ingredient in consumer products. We will delve into a robust synthetic protocol, explore its detailed characterization through modern analytical techniques, and discuss the scientific rationale underpinning these methodologies.

4-Methyl-4-phenylpentan-2-ol is a chiral tertiary alcohol. Its structure features a pentanol backbone with a phenyl group and two methyl groups at the C4 position, and a hydroxyl group at the C2 position. This structure dictates its physical and chemical behavior, including its solubility, boiling point, and spectroscopic signature.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Chemical Structure of 4-Methyl-4-phenylpentan-2-ol.

Key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2035-93-0 | [1] |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents; limited in water | [1] |

| Specific Gravity | 0.9625 - 0.9725 @ 25°C | N/A |

| Flash Point | > 100 °C | N/A |

| Storage | Sealed in dry, room temperature conditions |

Synthesis via Grignard Reaction

The formation of a tertiary alcohol is efficiently achieved via the nucleophilic addition of a Grignard reagent to a ketone. For 4-Methyl-4-phenylpentan-2-ol, a logical and field-proven approach is the reaction of methylmagnesium bromide with the precursor ketone, 4-methyl-4-phenylpentan-2-one.

The causality of this choice is twofold: the starting ketone is commercially available, and the reaction is highly reliable for creating the C-C bond at the tertiary alcohol center. The entire process, from reagent preparation to product isolation, must be conducted under anhydrous conditions until the final hydrolysis step to prevent quenching of the highly basic Grignard reagent.[3][4]

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful formation of the Grignard reagent is the critical control point, often indicated by a change in color and gentle reflux.

-

Apparatus Preparation: All glassware (round-bottom flask, condenser, dropping funnel) must be rigorously dried in an oven overnight and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.[3]

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq.) in the reaction flask.

-

Add a small crystal of iodine; its color will fade as the magnesium surface is activated.[5]

-

Add a small portion of a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether via the dropping funnel.

-

Initiate the reaction with gentle warming. A successful start is marked by bubble formation and the disappearance of the iodine color.

-

Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[6]

-

-

Nucleophilic Addition:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of 4-methyl-4-phenylpentan-2-one (1.0 eq.) in anhydrous ether to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent. This step is exothermic and the addition rate must be controlled to maintain a gentle reaction.[6]

-

After addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure completion.

-

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and dissolves the magnesium salts.[7]

-

Transfer the mixture to a separatory funnel. Separate the aqueous and ether layers.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine all organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation.

-

Spectroscopic and Analytical Characterization

A full characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H | Aromatic protons of the phenyl group. |

| ~ 3.85 | Multiplet | 1H | CH -OH (C2) | Deshielded by the adjacent hydroxyl group. |

| ~ 1.80 | Singlet | 1H | OH | Exchangeable proton; shift is concentration-dependent. |

| ~ 1.75 | Multiplet | 2H | CH ₂ (C3) | Methylene protons adjacent to two chiral centers. |

| ~ 1.30 | Singlet | 6H | C(Ph)(CH ₃)₂ (C4-Me) | Two equivalent methyl groups on the quaternary carbon. |

| ~ 1.15 | Doublet | 3H | CH(O)CH ₃ (C1) | Methyl group split by the C2 proton. |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148 | C -Ph (C4) | Quaternary carbon attached to the phenyl group. |

| ~ 128.5 | Ar-C H (para) | Aromatic carbons. |

| ~ 127.0 | Ar-C H (ortho/meta) | Aromatic carbons. |

| ~ 125.5 | Ar-C (ipso) | Aromatic carbon attached to the alkyl chain. |

| ~ 68 | C H-OH (C2) | Carbon bearing the hydroxyl group. |

| ~ 50 | C H₂ (C3) | Methylene carbon. |

| ~ 38 | C (Ph)(CH₃)₂ (C4) | Quaternary aliphatic carbon. |

| ~ 30 | C(Ph)(C H₃)₂ (C4-Me) | Geminal methyl carbons. |

| ~ 24 | CH(O)C H₃ (C1) | Methyl carbon adjacent to the hydroxyl-bearing carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of 4-Methyl-4-phenylpentan-2-ol is expected to show characteristic absorptions for the hydroxyl and aromatic groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3500 - 3200 | O-H stretch | Strong, Broad | Indicative of intermolecular hydrogen bonding of the alcohol.[8] |

| 3100 - 3000 | C(sp²)-H stretch | Medium | Aromatic C-H stretching. |

| 2990 - 2850 | C(sp³)-H stretch | Strong | Aliphatic C-H stretching from methyl and methylene groups.[9] |

| ~1600, ~1450 | C=C stretch | Medium-Weak | Aromatic ring skeletal vibrations. |

| ~1210 - 1150 | C-O stretch | Strong | The C-O stretching band for a tertiary alcohol falls in this region.[10] |

Mass Spectrometry (MS)

Under electron ionization (EI), tertiary alcohols often exhibit a weak or entirely absent molecular ion (M⁺) peak due to the instability of the parent ion.[11][12] The fragmentation is dominated by pathways that lead to stable carbocations.

-

Molecular Ion (M⁺): m/z = 178 (expected to be weak or absent).

-

Dehydration: A common fragmentation for alcohols is the loss of a water molecule, leading to a peak at [M-18]⁺, m/z = 160.[13]

-

Alpha (α)-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon is a dominant pathway as it forms a stabilized cation. For this molecule, two primary α-cleavage events are predicted:

-

Loss of a methyl radical (•CH₃): Cleavage between C1 and C2 would result in a fragment at [M-15]⁺, but this is less likely than the alternative.

-

Loss of the isobutylphenyl radical: Cleavage between C2 and C3 is highly favorable, producing a resonance-stabilized cation at m/z = 45 ([CH₃CH=OH]⁺). This is often a diagnostic peak for alcohols with this structural feature.[13]

-

-

Benzylic Cleavage: Another significant fragmentation involves cleavage to form a stable benzylic cation. Loss of the hydroxypropyl group would lead to a fragment at m/z = 119 ([C₉H₁₁]⁺), corresponding to the 1,1-dimethylphenylethyl cation. This is expected to be a major peak.

Chromatographic Purity Analysis

Purity is typically assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS). A non-polar or medium-polarity column (e.g., DB-5 or equivalent) is suitable. The appearance of a single major peak confirms the purity of the sample. Thin-Layer Chromatography (TLC) can also be used for rapid purity checks during synthesis, typically using a silica gel plate and a hexane/ethyl acetate solvent system.[1]

Applications and Safety

-

Applications: This compound is noted for its use as an effective and safe anti-bacterial ingredient in deodorant formulations. [N/A] It also serves as a versatile intermediate in the synthesis of more complex organic molecules.[1]

-

Safety: 4-Methyl-4-phenylpentan-2-ol should be handled with care. It is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

References

-

Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

-

Fernández, G. IR Spectrum: Alcohols and Phenols. Química Organica.org. [Link]

-

Ashenhurst, J. Interpreting IR Spectra - A Quick Guide. Chemistry Steps. [Link]

-

Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Alcohols. [Link]

-

Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. (2021, July 4). YouTube. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032375). [Link]

-

Ashenhurst, J. Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

-

ResearchGate. ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. [Link]

-

The Organic Chemistry Tutor. (2025, August 12). Mass Spectrometry of Alcohols. YouTube. [Link]

-

PubChem. 2-Methyl-4-phenyl-2-pentanol. [Link]

-

LookChem. 4-Methyl-4-phenylpentan-2-one. [Link]

-

Cenmed Enterprises. 4 Methyl 4 Phenylpentan 2 One. [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

- Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.

-

DePauw University. Grignard Reaction. [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

Sources

- 1. CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol | CymitQuimica [cymitquimica.com]

- 2. 2-Methyl-4-phenyl-2-pentanol | C12H18O | CID 548005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

4-Methyl-4-phenylpentan-2-ol structural analysis and confirmation

An In-depth Technical Guide for the Structural Analysis and Confirmation of 4-Methyl-4-phenylpentan-2-ol

Introduction

In the landscape of chemical synthesis and material science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research and development is built. This guide provides a comprehensive, multi-technique framework for the structural elucidation of 4-Methyl-4-phenylpentan-2-ol (CAS No. 2035-93-0), a chiral alcohol with applications as an intermediate in organic synthesis and as a functional ingredient in the fragrance industry.[1][2] Its structure, comprising a secondary alcohol, a quaternary benzylic carbon, and multiple methyl groups, presents a unique spectroscopic puzzle whose pieces must fit together perfectly.

This document moves beyond a simple recitation of data, adopting the perspective of an application scientist to explain the causality behind experimental choices. We will explore how ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy serve as a self-validating analytical system. Each technique provides a unique and complementary layer of information, and when synthesized, they converge to provide irrefutable proof of the molecular architecture.

Molecular Architecture and Spectroscopic Implications

Before delving into instrumental analysis, a foundational understanding of the target molecule's structure is paramount. This allows us to form hypotheses and predict the spectroscopic outputs we expect to observe.

Chemical Structure:

Key Structural Features & Hypotheses:

-

Secondary Alcohol (-CH(OH)-): This group is expected to show a characteristic broad absorption in the IR spectrum and a distinct methine proton signal in the ¹H NMR spectrum. Its presence is also likely to induce specific fragmentation patterns in mass spectrometry, such as dehydration.

-

Phenyl Group (Ph): The aromatic ring will produce characteristic signals in both ¹H and ¹³C NMR spectra, as well as distinct absorption bands in the IR spectrum.

-

Quaternary Carbon (-C(CH₃)₂Ph): This carbon, bonded to the phenyl group and two methyl groups, will be readily identifiable in the ¹³C NMR spectrum as a signal with no attached protons (as confirmed by DEPT experiments).

-

Chirality and Diastereotopicity: The molecule contains a stereocenter at C2 (the carbon bearing the hydroxyl group). This chirality renders the adjacent methylene (CH₂) protons and the two methyl groups on the quaternary carbon (C4) diastereotopic. Consequently, they are chemically non-equivalent and should produce separate, distinct signals in the NMR spectra. This is a critical insight that a cursory analysis might miss.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative numbers of protons in a molecule.

Causality of the Experiment: We employ ¹H NMR to create a proton "map" of the molecule. The chemical shift of each proton reveals its electronic environment (e.g., proximity to the electronegative oxygen or the aromatic ring), while the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing us to piece together the carbon skeleton.

Predicted ¹H NMR Data

Based on the structure, we can anticipate the following signals in a deuterated chloroform (CDCl₃) solvent.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet (m) | 5H | Protons on the monosubstituted benzene ring. |

| Methine (-CH(OH)-) | ~3.8 - 4.1 | Multiplet (m) | 1H | Deshielded by the adjacent oxygen atom; coupled to the C2-CH₃ and C3-CH₂ protons. |

| Methylene (-CH₂-) | ~1.8 - 2.2 | 2 x Multiplets (m) | 2H | Diastereotopic protons, appearing as distinct and complex signals due to coupling with the C2-methine proton. |

| Hydroxyl (-OH) | Variable (e.g., 1.5 - 2.5) | Broad Singlet (br s) | 1H | Chemical shift is concentration and temperature-dependent; proton exchange broadens the signal. |

| C2-Methyl (-CH₃) | ~1.25 | Doublet (d) | 3H | Coupled to the single methine proton at C2. |

| C4-Methyls (-C(CH₃)₂) | ~1.30 and ~1.32 | 2 x Singlets (s) | 6H (3H each) | Diastereotopic and chemically non-equivalent; no adjacent protons to couple with, hence they are singlets. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of 4-Methyl-4-phenylpentan-2-ol in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 (adjust for signal-to-noise).

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR structural analysis.

¹³C NMR Spectroscopy: Delineating the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy and its associated techniques, like DEPT (Distortionless Enhancement by Polarization Transfer), reveal the carbon framework.

Causality of the Experiment: We expect 12 distinct carbon atoms in the molecule due to its asymmetry. A standard broadband-decoupled ¹³C experiment will confirm this count. Subsequently, a DEPT-135 experiment is crucial for validation; it differentiates carbons by their attached protons, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in a DEPT-135 spectrum. This combination provides a powerful, self-validating method for assigning the carbon skeleton.

Predicted ¹³C NMR and DEPT-135 Data

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase | Rationale |

| C-ipso (Aromatic) | ~148 | Absent | Quaternary aromatic carbon attached to the alkyl chain. |

| C-ortho/meta (Aromatic) | ~126 - 128 | Positive (CH) | Aromatic CH carbons. |

| C-para (Aromatic) | ~125 | Positive (CH) | Aromatic CH carbon. |

| C4 (Quaternary, -C (CH₃)₂) | ~38 | Absent | Aliphatic quaternary carbon. |

| C2 (-C H(OH)-) | ~68 | Positive (CH) | Carbon bearing the hydroxyl group, significantly deshielded. |

| C3 (-C H₂-) | ~52 | Negative (CH₂) | Methylene carbon. |

| C4-Methyls (-C(C H₃)₂) | ~29 (two signals) | Positive (CH₃) | Diastereotopic methyl carbons on the quaternary center. |

| C1 (-C H₃) | ~24 | Positive (CH₃) | Methyl carbon adjacent to the hydroxyl-bearing carbon. |

Experimental Protocol: ¹³C NMR & DEPT-135 Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer (observing at ~100 MHz for ¹³C).

-

Acquisition Parameters (¹³C):

-

Pulse Program: Standard proton-decoupled single pulse (zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more (¹³C is less sensitive).

-

-

Acquisition Parameters (DEPT-135):

-

Pulse Program: Standard DEPT-135 sequence.

-

Parameters: Use standard instrument parameters.

-

-

Processing: Apply Fourier transformation and corrections as for ¹H NMR.

Workflow for ¹³C NMR Analysis

Caption: Logic for ¹³C NMR and DEPT-135 analysis.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Causality of the Experiment: We use Electron Ionization (EI) as the ionization method because it induces predictable and well-documented fragmentation pathways in molecules like alcohols. The primary goals are to confirm the molecular weight of 178.27 g/mol by observing the molecular ion (M⁺˙) and to validate the structure by identifying characteristic fragments, such as those arising from dehydration and alpha-cleavage, which are hallmarks of alcohols.[4]

Predicted EI-MS Fragmentation

| m/z Value | Proposed Fragment | Formula | Fragmentation Pathway |

| 178 | Molecular Ion (M⁺˙) | [C₁₂H₁₈O]⁺˙ | Intact molecule radical cation. |

| 163 | [M - CH₃]⁺ | [C₁₁H₁₅O]⁺ | Loss of a methyl radical. |

| 160 | [M - H₂O]⁺˙ | [C₁₂H₁₆]⁺˙ | Dehydration, a classic alcohol fragmentation. |

| 133 | [M - C₃H₇O]⁺ | [C₁₀H₁₃]⁺ | Alpha-cleavage of the C3-C4 bond, forming a stable tertiary benzylic carbocation. |

| 119 | [C₉H₁₁]⁺ | [C₉H₁₁]⁺ | Loss of acetone from the molecular ion. |

| 45 | [C₂H₅O]⁺ | [C₂H₅O]⁺ | Alpha-cleavage of the C2-C3 bond. |

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce a small amount of the neat liquid sample via a direct insertion probe or GC inlet.

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).

-

Acquisition Parameters:

-

Ionization Energy: 70 eV (standard).

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: ~230 °C.

-

-

Analysis: Identify the molecular ion peak and major fragment peaks. Propose structures for fragments that are consistent with the parent molecule.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for structural confirmation by MS.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Causality of the Experiment: This is often the first analytical step performed. Its purpose is to quickly confirm the presence of the key functional groups hypothesized from the structure—namely, the alcohol's O-H group and the C-O bond, as well as the aromatic ring. The absence of other strong absorptions (e.g., a C=O stretch around 1715 cm⁻¹) is equally important, as it rules out alternative isomeric structures like ketones.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Appearance |

| 3550 - 3200 | O-H stretch (alcohol) | Strong | Broad |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Sharp |

| 2990 - 2850 | C-H stretch (aliphatic) | Strong | Sharp |

| 1600, 1495, 1450 | C=C stretch (aromatic ring) | Medium-Weak | Sharp |

| ~1100 | C-O stretch (secondary alcohol) | Strong | Sharp |

| 760, 700 | C-H out-of-plane bend | Strong | Sharp |

References for IR data:[4][5][6][7]

Experimental Protocol: FTIR Acquisition

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) FTIR spectrometer.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition:

-

Background Scan: Perform a background scan with a clean ATR crystal.

-

Sample Scan: Acquire the sample spectrum.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Analysis: Label the major peaks and assign them to the corresponding functional group vibrations.

Data Synthesis: A Unified Structural Conclusion

The true power of this analytical approach lies in the synthesis of all data points. No single technique provides the complete picture, but together, they form a self-validating system that confirms the structure of 4-Methyl-4-phenylpentan-2-ol with a high degree of confidence.

-

IR confirms the presence of an -OH group and an aromatic ring.

-

MS confirms the molecular weight of 178 and shows fragmentation patterns (dehydration) characteristic of an alcohol.

-

¹³C NMR confirms the presence of 12 unique carbons, correctly identifying the number of CH₃, CH₂, CH, and quaternary carbons via DEPT-135.

-

¹H NMR provides the final, detailed map, showing the connectivity and specific chemical environments of all protons, including the crucial observation of diastereotopic signals that validates the chiral nature and specific arrangement of the molecule.

The data are not merely additive; they are synergistic. The broad O-H IR stretch corresponds to the exchangeable -OH proton in the ¹H NMR. The molecular weight from MS matches the molecular formula derived from NMR. The fragments lost in the mass spectrum correspond to logical substructures identified in the NMR spectra. This interlocking evidence leads to an unambiguous structural assignment.

Logical Confirmation Pathway

Caption: Convergence of spectroscopic data for structural confirmation.

References

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Retrieved from [Link]

-

Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Methyl-4-phenyl-2-pentanol - Chemical & Physical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99870, Dimethyl phenylbutanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

- McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.

-

PubChemLite. (n.d.). 4-methyl-4-phenylpentan-2-ol (C12H18O). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 548005, 2-Methyl-4-phenyl-2-pentanol. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

Adi Chemistry. (2024). Infrared spectroscopy alcohols phenols. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Methyl-4-phenyl-2-pentanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-methyl-2-phenyl-4-penten-2-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052214, 4-Methyl-1-phenylpentan-1-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl-4-phenyl-2-pentanol symdeo MPP (Symrise). Retrieved from [Link]

Sources

- 1. CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol | CymitQuimica [cymitquimica.com]

- 2. 4-methyl-4-phenyl-2-pentanol, 2035-93-0 [thegoodscentscompany.com]

- 3. Dimethyl phenylbutanol | C12H18O | CID 99870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to 4-Methyl-4-phenylpentan-2-ol: Properties, Synthesis, and Analysis

Introduction and Overview

4-Methyl-4-phenylpentan-2-ol is a tertiary alcohol with significant applications in organic synthesis and as a fragrance ingredient.[1] Its unique structure, featuring a chiral center at the C2 position and a quaternary carbon bearing a phenyl group, imparts specific physical and chemical properties that are of interest to researchers in synthetic chemistry and materials science. This guide provides a comprehensive examination of its molecular structure, physical and chemical characteristics, a detailed protocol for its synthesis via the Grignard reaction, methods for its spectroscopic characterization, and essential safety information. The insights herein are curated for professionals in research, development, and quality control who require a deep, practical understanding of this compound.

Molecular Structure and Identifiers

The structural integrity of a compound is the foundation of its properties. 4-Methyl-4-phenylpentan-2-ol is characterized by a pentanol backbone with a hydroxyl group at the second carbon, and both a methyl and a phenyl group at the fourth carbon.

-

IUPAC Name: 4-methyl-4-phenylpentan-2-ol[1]

-

CAS Number: 2035-93-0[1]

-

Molecular Formula: C₁₂H₁₈O[1]

-

Molecular Weight: 178.27 g/mol [1]

-

Canonical SMILES: CC(CC(C)(C)C1=CC=CC=C1)O[1]

-

InChI Key: NCYQVRNLBAYSLE-UHFFFAOYSA-N

Physical Properties

The physical properties of 4-Methyl-4-phenylpentan-2-ol are dictated by its molecular structure. The presence of a polar hydroxyl (-OH) group allows for hydrogen bonding, which elevates its boiling point relative to non-polar analogues of similar molecular weight. However, the bulky non-polar regions, including the phenyl ring and alkyl chain, render it hydrophobic, leading to limited solubility in water but good solubility in organic solvents.[2] It typically presents as a colorless to pale yellow liquid at room temperature.[2]

| Property | Value | Source(s) |

| Molecular Weight | 178.27 g/mol | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich, CymitQuimica[2] |

| Boiling Point | 132-133 °C at 17 Torr | ECHEMI[3] |

| Density | 0.960 g/cm³ at 25 °C | ECHEMI[3] |

| Refractive Index | 1.504 | ECHEMI[3] |

| Solubility | Limited solubility in water; soluble in organic solvents. | CymitQuimica[2] |

| Flash Point | 106.5 °C | ECHEMI[3] |

Chemical Properties and Reactivity

As a tertiary alcohol, 4-Methyl-4-phenylpentan-2-ol exhibits characteristic reactivity. The hydroxyl group is the primary site of reaction, but the steric hindrance from the adjacent quaternary carbon and phenyl group influences reaction rates and mechanisms.

-

Resistance to Oxidation: Unlike primary and secondary alcohols, tertiary alcohols like this compound are resistant to oxidation under standard conditions (e.g., using chromic acid) because they lack a hydrogen atom on the carbinol carbon. Stronger oxidizing agents will cause cleavage of carbon-carbon bonds.

-

Dehydration: Under acidic conditions (e.g., with sulfuric acid or phosphoric acid) and heat, it will readily undergo dehydration to form alkenes. The major product would likely be 4-methyl-4-phenyl-1-pentene or 4-methyl-4-phenyl-2-pentene, following Zaitsev's rule where applicable, though elimination pathways can be complex.

-

Nucleophilicity: The oxygen atom's lone pairs make the alcohol a weak nucleophile. It can be converted to a better nucleophile (an alkoxide) by deprotonation with a strong base.

-

Chirality: The molecule contains a stereocenter at the C2 carbon, meaning it can exist as two enantiomers, (R)- and (S)-4-methyl-4-phenylpentan-2-ol. This chiral nature is particularly relevant in asymmetric synthesis.[2]

Synthesis and Characterization

A reliable and common method for synthesizing tertiary alcohols is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone.

Common Synthesis Pathway: Grignard Reaction

The synthesis of 4-Methyl-4-phenylpentan-2-ol can be efficiently achieved by reacting 4-phenyl-2-pentanone with methylmagnesium bromide (CH₃MgBr) . The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

Caption: Synthesis workflow for 4-Methyl-4-phenylpentan-2-ol via Grignard reaction.

Experimental Protocol: Synthesis

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether slowly via the dropping funnel to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed.

-

Reaction with Ketone: Cool the freshly prepared methylmagnesium bromide solution in an ice bath. Dissolve 4-phenyl-2-pentanone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with continuous stirring.

-

Quenching and Workup: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Spectroscopic Analysis

Spectroscopic methods are essential for verifying the structure of the synthesized product.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

-

A singlet for the two diastereotopic methyl groups on C4.

-

A singlet for the methyl group on C2.

-

Signals for the methylene protons (CH₂) at C3, which may appear as a complex multiplet.

-

A multiplet in the aromatic region (approx. 7.2-7.4 ppm) corresponding to the phenyl group protons.

-

A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

-

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm functional groups:

-

A broad peak around 3400-3600 cm⁻¹ indicates the O-H stretching of the alcohol.

-

Sharp peaks around 2900-3000 cm⁻¹ correspond to C-H stretching of the alkyl groups.

-

Peaks around 1450-1600 cm⁻¹ are characteristic of the C=C stretching within the aromatic ring.

-

A C-O stretching band will be present around 1100-1200 cm⁻¹.

-

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 178. A prominent peak would be expected at m/z = 163, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragmentation would be the loss of water ([M-18]⁺).

Safety and Handling

4-Methyl-4-phenylpentan-2-ol requires careful handling in a laboratory setting.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[1][3] It may also cause skin and respiratory irritation (H315, H335).

-

Precautionary Measures:

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5]

-

Skin Contact: Wash off with soap and plenty of water.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 99870, Dimethyl phenylbutanol. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62661, alpha-(2-Methylpropyl)benzeneethanol. Retrieved from [Link]

-

Pharmaffiliates (2023). Product Page for 4-Methyl-4-phenylpentan-2-ol. Retrieved from [Link]

-

Chemsrc (2023). Product Page for 4-phenylpentan-2-ol. Retrieved from [Link]

-

Cole-Parmer (2023). Material Safety Data Sheet - 4-Methyl-4-phenylpentan-2-one. Retrieved from [Link]

-

Carl ROTH (2023). Safety Data Sheet: 4-Methyl-2-pentanol. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13721695, 4-Methyl-2-phenyl-4-penten-2-ol. Retrieved from [Link]

-

NIST (2023). WebBook page for 4-Penten-2-ol, 4-methyl-. Retrieved from [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2023). Safety Data Sheet for 4-Methyl-2-pentanone. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 548005, 2-Methyl-4-phenyl-2-pentanol. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13413225, 4-Methyl-3-phenylpentan-2-ol. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methyl-4-phenylpentan-2-ol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-phenylpentan-2-ol, a tertiary alcohol with the chemical formula C₁₂H₁₈O, is a molecule that has carved a niche for itself primarily in the fragrance and cosmetic industries.[1][2] Its unique structural features, combining a phenyl ring and a secondary alcohol, contribute to its characteristic floral scent and its utility as an antibacterial agent. This guide provides a comprehensive overview of the discovery, synthesis, characterization, and applications of this compound, offering valuable insights for professionals in organic synthesis and product development.

Discovery and Historical Synthesis

While the exact moment of the first synthesis of 4-Methyl-4-phenylpentan-2-ol is not prominently documented in contemporary literature, a reference points towards early work by Hoffman, published in the Journal of the American Chemical Society in 1929, as a potential origin.[3] The historical synthesis of tertiary alcohols often involved the use of Grignard reagents, a powerful tool for carbon-carbon bond formation discovered in the early 20th century. It is highly probable that the initial synthesis of 4-Methyl-4-phenylpentan-2-ol was achieved through a similar pathway.

A plausible and industrially relevant synthetic route to 4-Methyl-4-phenylpentan-2-ol involves a two-step process. This approach leverages two cornerstone reactions in organic chemistry: the Friedel-Crafts acylation and a subsequent reduction or Grignard reaction. This method offers a logical and efficient pathway from readily available starting materials.

Step 1: Friedel-Crafts Acylation for the Synthesis of 4-Methyl-4-phenylpentan-2-one

The synthesis commences with the Friedel-Crafts acylation of benzene with mesityl oxide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms the key intermediate, 4-Methyl-4-phenylpentan-2-one. The causality behind this choice lies in the electrophilic nature of the acylium ion generated from mesityl oxide and AlCl₃, which readily attacks the electron-rich benzene ring to form a stable ketone.

Step 2: Reduction of 4-Methyl-4-phenylpentan-2-one

The resulting ketone, 4-Methyl-4-phenylpentan-2-one, can then be converted to the target alcohol, 4-Methyl-4-phenylpentan-2-ol, through reduction. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This step is a nucleophilic addition of a hydride ion to the carbonyl carbon of the ketone.

Alternatively, a Grignard reaction can be employed. Reacting 4-Methyl-4-phenylpentan-2-one with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would also yield the tertiary alcohol. However, for the synthesis of 4-Methyl-4-phenylpentan-2-ol from this specific ketone, reduction is the more direct route.

Physicochemical and Spectroscopic Characterization

4-Methyl-4-phenylpentan-2-ol is a colorless to pale yellow liquid at room temperature.[4] Its molecular and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | [2] |

| Molecular Weight | 178.27 g/mol | [5] |

| CAS Number | 2035-93-0 | [2] |

| Boiling Point | 132-133 °C @ 17 Torr | [2] |

| Density | 0.960 g/cm³ @ 25 °C | [2] |

| Refractive Index | 1.504 | [2] |

Spectroscopic analysis is crucial for the unambiguous identification and quality control of 4-Methyl-4-phenylpentan-2-ol.

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-Methyl-4-phenylpentan-2-ol exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorptions in the 2850-3000 cm⁻¹ range are due to C-H stretching vibrations of the alkyl groups. The presence of the aromatic ring is indicated by peaks around 1600 and 1450 cm⁻¹ (C=C stretching) and absorptions in the 690-900 cm⁻¹ region (C-H out-of-plane bending).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons (typically in the 7.0-7.5 ppm region), a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and singlets for the methyl groups. The diastereotopic nature of the methylene protons adjacent to the chiral center may lead to more complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbon attached to the hydroxyl group in the 60-80 ppm range. The aromatic carbons would appear in the 120-150 ppm region, and the aliphatic carbons would resonate at higher field (lower ppm values).[5]

-

-

Mass Spectrometry (MS): The mass spectrum of 4-Methyl-4-phenylpentan-2-ol would show a molecular ion peak (M⁺) at m/z = 178. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the carbon-carbon bonds adjacent to the oxygen atom and the phenyl group.[5]

Applications in Industry

The primary application of 4-Methyl-4-phenylpentan-2-ol is in the fragrance and cosmetics industry .[1][2] It possesses a pleasant floral, hyacinth-like odor, making it a valuable component in various perfume compositions, colognes, and scented personal care products.[1][7]

Furthermore, this compound is marketed under trade names like SymDeo® MPP, where it functions as a highly effective and safe antibacterial ingredient in deodorant applications .[1] Its ability to inhibit the growth of odor-causing bacteria makes it a key component in modern deodorant and antiperspirant formulations.[8][9] The use of this and similar compounds in cosmetic preparations is also documented in various patents.[10][11][12]

Experimental Protocols

Synthesis of 4-Methyl-4-phenylpentan-2-one via Friedel-Crafts Acylation

Materials:

-

Benzene (anhydrous)

-

Mesityl oxide

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of mesityl oxide in anhydrous dichloromethane from the dropping funnel with vigorous stirring.

-

After the addition is complete, add anhydrous benzene dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 4-Methyl-4-phenylpentan-2-one.

Synthesis of 4-Methyl-4-phenylpentan-2-ol by Reduction of the Ketone

Materials:

-

4-Methyl-4-phenylpentan-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 4-Methyl-4-phenylpentan-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours until the reaction is complete (monitored by TLC).

-

Carefully add dilute hydrochloric acid to quench the reaction and neutralize the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Methyl-4-phenylpentan-2-ol.

-

Further purification can be achieved by vacuum distillation.

Conclusion

4-Methyl-4-phenylpentan-2-ol, while not a household name, is a significant molecule in the realm of fragrance and cosmetic science. Its synthesis, rooted in fundamental organic reactions, provides a versatile platform for its production. The compound's unique olfactory and antibacterial properties have secured its place in a variety of consumer products. This guide has provided a detailed overview of its discovery, synthesis, characterization, and applications, serving as a valuable resource for professionals in the chemical sciences.

References

Please note that while the following list provides access to the cited resources, direct access to the full text of some articles may require a subscription.

-

The Good Scents Company. 4-methyl-4-phenyl-2-pentanol symdeo MPP (Symrise). [Link]

- Google Patents.

- Google Patents.

-

Bloom Tech. What is the synthetic route of 4-Methyl-2-pentanol. [Link]

-

COSMILE Europe. 4-METHYL-1-PHENYL-2-PENTANOL. [Link]

- Google Patents. Pro-fragrance compounds. EP1096004A2.

-

NIST. 4-Methyl-4-phenyl-2-pentanol. [Link]

-

NIST. 4-Methyl-4-phenyl-2-pentanol. [Link]

-

PubChem. 2-Methyl-4-phenyl-2-pentanol. [Link]

- Google Patents.

-

Cheméo. 4-Methyl-4-phenyl-2-pentanol. [Link]

- Google Patents. Isochrysis species extract. JP2010083893A.

-

PubMed. Fragrance material review on 4-methyl-2-pentanol. [Link]

-

Human Metabolome Database. 4-Methyl-1-phenyl-2-pentanol. [Link]

-

PubMed. RIFM fragrance ingredient safety assessment, α,α-dimethylphenethyl alcohol, CAS Registry Number 100-86-7. [Link]

- Google Patents. Extracts of tetraselmis sp. US20100143267A1.

- Google Patents. Odour-reducing substances. US20090238787A1.

- Google Patents. Use of C10-C14 alkane diols for the preparation of a composition for the prophylaxis and/or treatment of Malassezia-induced dandruff, and compositions comprising C10-C14 alkane diols. EP1923041A1.

- Google Patents. Substances réduisant l'odeur. EP2133102B1.

- Google Patents.

Sources

- 1. 4-methyl-4-phenyl-2-pentanol, 2035-93-0 [thegoodscentscompany.com]

- 2. echemi.com [echemi.com]

- 3. 4-甲基-4-苯基戊-2-醇 | 4-Methyl-4-phenylpentan-2-ol | 2035-93-0 - 乐研试剂 [leyan.com]

- 4. CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol | CymitQuimica [cymitquimica.com]

- 5. 2-Methyl-4-phenyl-2-pentanol | C12H18O | CID 548005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methyl-4-phenyl-2-pentanol [webbook.nist.gov]

- 7. US4650898A - Uses of methyl phenyl pentanol derivatives in augmenting or enhancing the aroma or taste of consumable materials - Google Patents [patents.google.com]

- 8. US20090238787A1 - Odour-reducing substances - Google Patents [patents.google.com]

- 9. EP2133102B1 - Substances réduisant l'odeur - Google Patents [patents.google.com]

- 10. US20100143267A1 - Extracts of tetraselmis sp. - Google Patents [patents.google.com]

- 11. EP1923041A1 - Use of C10-C14 alkane diols for the preparation of a composition for the prophylaxis and/or treatment of Malassezia-induced dandruff, and compositions comprising C10-C14 alkane diols - Google Patents [patents.google.com]

- 12. ES2396600T3 - Ãsteres de polietilenglicol y preparaciones cosméticas y/o dermatológicas - Google Patents [patents.google.com]

solubility and stability of 4-Methyl-4-phenylpentan-2-ol in common lab solvents

<An In-Depth Technical Guide to the Solubility and Stability of 4-Methyl-4-phenylpentan-2-ol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and stability of 4-Methyl-4-phenylpentan-2-ol, a tertiary alcohol with potential applications in organic synthesis and specialty chemicals. Understanding these fundamental physicochemical properties is paramount for its effective use in laboratory and industrial settings, ensuring reproducibility in experimental work and safety in handling and storage. This document outlines the theoretical basis for its solubility in common laboratory solvents, provides detailed, validated protocols for experimental determination, and explores its stability profile, including potential degradation pathways. All methodologies are presented with a focus on scientific integrity, providing the rationale behind experimental choices to empower researchers to not only execute but also adapt these protocols for their specific needs.

Introduction to 4-Methyl-4-phenylpentan-2-ol

4-Methyl-4-phenylpentan-2-ol is a chiral organic compound featuring a hydroxyl group on a pentanol backbone, with both methyl and phenyl substituents on the fourth carbon.[1] Its structure, containing both a polar alcohol group and a significant nonpolar hydrocarbon region, dictates its behavior in various solvent systems. A thorough understanding of its solubility is critical for applications ranging from reaction chemistry and purification to formulation and biological assays.[2] Likewise, knowledge of its chemical stability is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential incompatibilities with other reagents.

This guide serves as a foundational resource, combining theoretical predictions with actionable experimental protocols to fully characterize this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-4-phenylpentan-2-ol is essential for predicting its behavior.

| Property | Value | Source |

| Chemical Structure |  | PubChem |

| CAS Number | 2035-93-0 | [1][3] |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Storage Temperature | Room temperature, sealed in dry conditions |

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like."[5] 4-Methyl-4-phenylpentan-2-ol possesses a dual nature:

-

Hydrophobic (Water-Hating) Region: The phenyl ring and the pentyl hydrocarbon backbone are nonpolar and will interact favorably with nonpolar solvents via van der Waals forces.[7]

This structure leads to the following solubility predictions:

-

High Solubility: Expected in moderately polar to nonpolar organic solvents such as ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, and toluene . These solvents can effectively solvate both the polar hydroxyl group and the nonpolar hydrocarbon portions of the molecule.

-

Limited Solubility: Expected in highly polar solvents like water . While the hydroxyl group can hydrogen bond with water, the large, nonpolar C₁₂H₁₇ moiety is hydrophobic, leading to poor overall aqueous solubility.[1][5][7]

-

Good Solubility: Expected in nonpolar solvents like hexane and cyclohexane , where the dispersion forces between the solvent and the large hydrocarbon part of the molecule will dominate.

Experimental Determination of Thermodynamic Solubility

To obtain quantitative solubility data, the Shake-Flask Method is the gold standard, as it measures the equilibrium (thermodynamic) solubility of a compound.[8] This is crucial for applications where the system will have time to reach equilibrium, such as in formulation development.[9]

Rationale for the Shake-Flask Method

This method involves agitating an excess amount of the solid or liquid compound in the solvent of interest for a prolonged period until the solution is saturated and the concentration of the dissolved solute is constant.[8][10] This ensures a true thermodynamic equilibrium is reached, providing the most reliable measure of solubility. The incubation time is critical; 18-24 hours is a common duration to ensure equilibrium is achieved.[9][10]

Experimental Workflow Diagram

The following diagram outlines the key steps in the Shake-Flask solubility determination protocol.

Caption: Potential Acid-Catalyzed Dehydration Pathway.

Experimental Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) studies are essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of a molecule. [11]These studies are mandated by regulatory bodies like the ICH for pharmaceutical development. [12][13]

Rationale for Stress Conditions

The goal is to achieve a target degradation of 5-20% of the active substance. [12][14]This range is sufficient to detect and identify degradation products without over-stressing the molecule to the point of forming irrelevant secondary or tertiary degradants. [12]The conditions are chosen to mimic potential environmental stresses. [13]

Experimental Workflow Diagram

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Protocol

-

Stock Solution: Prepare a stock solution of 4-Methyl-4-phenylpentan-2-ol at a known concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble and stable, such as acetonitrile or methanol. [14]2. Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. [13] * Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Add an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Store vials of the solution (and of the neat compound, if solid) in an oven at an elevated temperature (e.g., 80 °C). [14] * Photostability: Expose the solution to a light source that provides both UV and visible light, according to ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours). [11][13]3. Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

-

Quenching: For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, to stop the reaction before analysis.

-

Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all process-related impurities and any newly formed degradation products.

-

Data Interpretation: Calculate the percentage of degradation. If significant degradants are observed, techniques like LC-MS/MS can be used for structural elucidation.

Conclusion

This guide provides a robust framework for understanding and experimentally determining the solubility and stability of 4-Methyl-4-phenylpentan-2-ol. The compound is predicted to be highly soluble in a range of organic solvents but poorly soluble in water. Its primary stability liability is acid-catalyzed dehydration, a common pathway for tertiary alcohols. The detailed protocols for the Shake-Flask solubility determination and forced degradation studies offer a validated starting point for researchers. By applying these methodologies, scientists and drug development professionals can generate the reliable data needed for confident use of this compound in their research and development activities.

References

-

JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from JoVE Science Education Database. [Link]